molecular formula C24H22N2O4S B269694 2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate

2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B269694
M. Wt: 434.5 g/mol
InChI Key: BZNRQMTUISDNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell growth. Inhibition of this pathway can lead to a reduction in inflammation and the growth of certain cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of certain cancer cells. It has also been shown to have anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its ability to inhibit the NF-κB pathway. This pathway is involved in many cellular processes, and inhibition of this pathway can lead to a reduction in inflammation and the growth of certain cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Care must be taken to ensure that the compound is used at safe concentrations.

Future Directions

There are many future directions for the study of 2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate. One direction is to study the compound's potential use in the treatment of inflammatory diseases and cancer. Another direction is to study the compound's mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound.

Synthesis Methods

The synthesis of 2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate has been achieved using different methods. One such method involves the reaction of thioamide with an α,β-unsaturated ketone followed by cyclization to form the desired compound. Another method involves the reaction of thioamide with an α,β-unsaturated ester followed by cyclization to form the target compound.

Scientific Research Applications

2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in the field of medicine. Studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has also been studied for its ability to inhibit the growth of certain cancer cells.

properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

phenacyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H22N2O4S/c1-15-8-10-18(11-9-15)22-16(2)31-24(25-22)26-13-19(12-21(26)28)23(29)30-14-20(27)17-6-4-3-5-7-17/h3-11,19H,12-14H2,1-2H3

InChI Key

BZNRQMTUISDNHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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